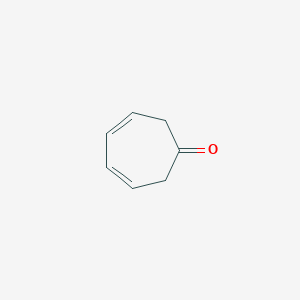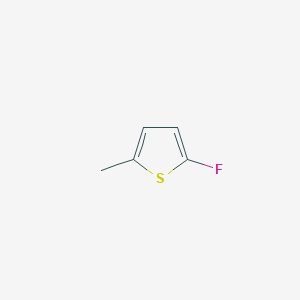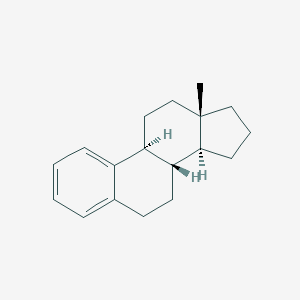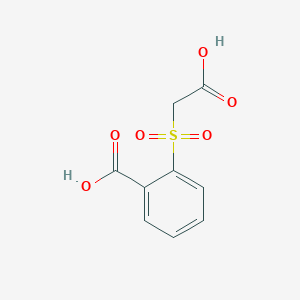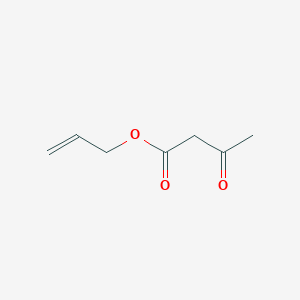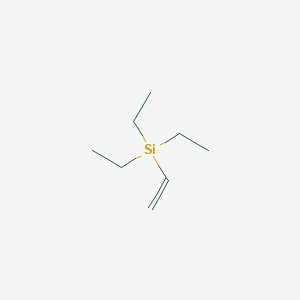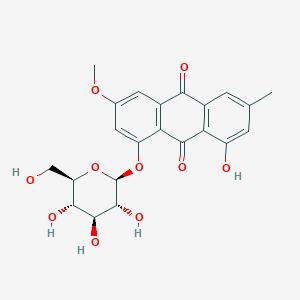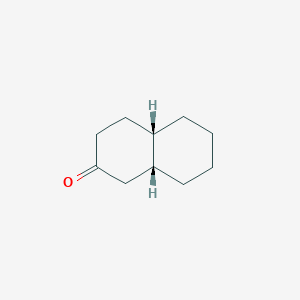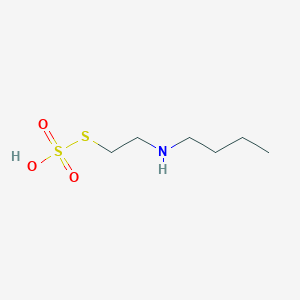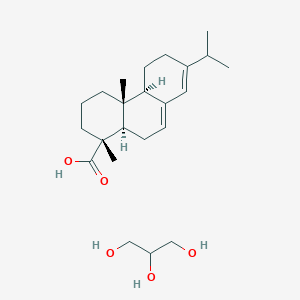
Abietic acid, glyceryl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abietic acid, glyceryl ester, also known as abietin, is an organic compound that is derived from rosin. It has been widely used in various applications, including as a coating material, adhesive, and plasticizer. In recent years, abietic acid, glyceryl ester has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biomedicine, and materials science.
Mécanisme D'action
The mechanism of action of abietic acid, glyceryl ester is not fully understood. However, it is believed to interact with cell membranes and affect their structure and function. It has also been suggested that abietic acid, glyceryl ester may have antioxidant and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
Abietic acid, glyceryl ester has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can enhance cell proliferation and differentiation. It has also been shown to have antimicrobial and antifungal properties. In vivo studies have shown that it can reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of abietic acid, glyceryl ester is its biocompatibility and biodegradability, which makes it a potential candidate for various biomedical applications. However, its low solubility in water and some organic solvents can limit its use in some applications. The synthesis of abietic acid, glyceryl ester is also complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on abietic acid, glyceryl ester. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of interest is the investigation of its potential applications in drug delivery, tissue engineering, and regenerative medicine. Further studies are also needed to elucidate its mechanism of action and to explore its potential as an anti-inflammatory and antioxidant agent.
Méthodes De Synthèse
Abietic acid, glyceryl ester can be synthesized by esterification of abietic acid with glycerol in the presence of a catalyst. The reaction is usually carried out at elevated temperatures, and the yield of the product depends on the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Applications De Recherche Scientifique
Abietic acid, glyceryl ester has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug carrier due to its biocompatibility and biodegradability. In biomedicine, abietic acid, glyceryl ester has been explored as a potential material for tissue engineering and regenerative medicine. In materials science, it has been studied as a potential additive for improving the properties of polymers and coatings.
Propriétés
Numéro CAS |
1337-89-9 |
|---|---|
Nom du produit |
Abietic acid, glyceryl ester |
Formule moléculaire |
C23H38O5 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C20H30O2.C3H8O3/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;4-1-3(6)2-5/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);3-6H,1-2H2/t16-,17+,19+,20+;/m0./s1 |
Clé InChI |
PICABBUEHGURLB-FHWRWWIWSA-N |
SMILES isomérique |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C.C(C(CO)O)O |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C.C(C(CO)O)O |
SMILES canonique |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C.C(C(CO)O)O |
Autres numéros CAS |
1337-89-9 |
Synonymes |
Glyceryl monoabietate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



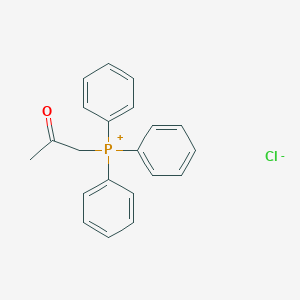
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
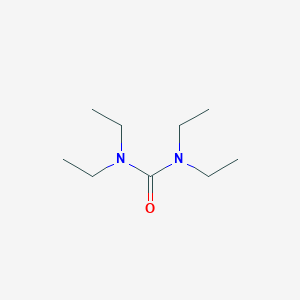
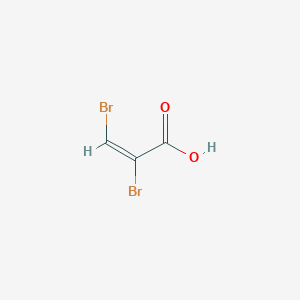
![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
